
1,3,5-Triazine-2,4-disulfenamide, 6-(diethylamino)-N,N,N',N'-tetraethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Triazine-2,4-disulfenamide, 6-(diethylamino)-N,N,N’,N’-tetraethyl- is a chemical compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The unique structure of 1,3,5-triazines allows for a wide range of chemical modifications, making them valuable in scientific research and industrial applications.
Métodos De Preparación
The synthesis of 1,3,5-Triazine-2,4-disulfenamide, 6-(diethylamino)-N,N,N’,N’-tetraethyl- typically involves the nucleophilic substitution of cyanuric chloride. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine to facilitate the substitution reactions. The industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and efficiency .
Análisis De Reacciones Químicas
1,3,5-Triazine-2,4-disulfenamide, 6-(diethylamino)-N,N,N’,N’-tetraethyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Aplicaciones Científicas De Investigación
1,3,5-Triazine-2,4-disulfenamide, 6-(diethylamino)-N,N,N’,N’-tetraethyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of herbicides, polymer stabilizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,3,5-Triazine-2,4-disulfenamide, 6-(diethylamino)-N,N,N’,N’-tetraethyl- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
1,3,5-Triazine-2,4-disulfenamide, 6-(diethylamino)-N,N,N’,N’-tetraethyl- can be compared with other similar compounds such as:
Hexamethylmelamine: Known for its antitumor properties.
2-Amino-4-morpholino-1,3,5-triazine: Used clinically to treat certain cancers.
Hydroxymethylpentamethylmelamine: The hydroxylated metabolite of hexamethylmelamine with significant biological activity. The uniqueness of 1,3,5-Triazine-2,4-disulfenamide, 6-(diethylamino)-N,N,N’,N’-tetraethyl- lies in its specific chemical structure and the resulting properties, which make it suitable for a wide range of applications.
Propiedades
Número CAS |
54139-41-2 |
|---|---|
Fórmula molecular |
C15H30N6S2 |
Peso molecular |
358.6 g/mol |
Nombre IUPAC |
4,6-bis(diethylaminosulfanyl)-N,N-diethyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C15H30N6S2/c1-7-19(8-2)13-16-14(22-20(9-3)10-4)18-15(17-13)23-21(11-5)12-6/h7-12H2,1-6H3 |
Clave InChI |
ZYBAGQCVSXPOAL-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=NC(=NC(=N1)SN(CC)CC)SN(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


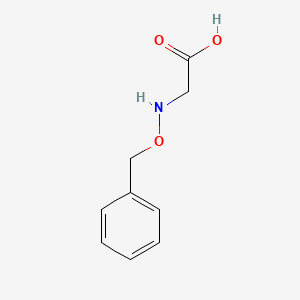
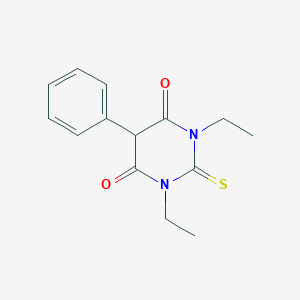
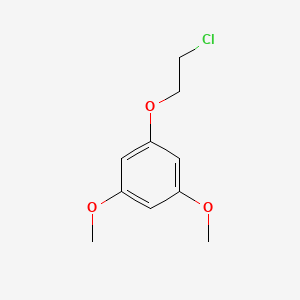
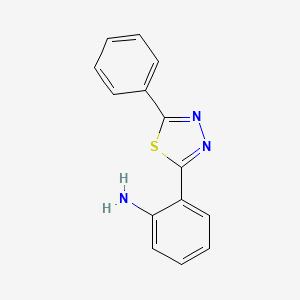
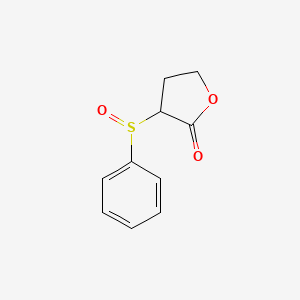
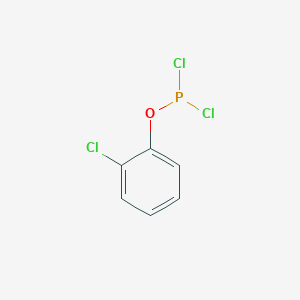
![(1S,1'S,6R,6'R)-7,7'-Dioxa-1,1'-bi(bicyclo[4.1.0]heptane)](/img/structure/B14634986.png)
methanolate](/img/structure/B14634992.png)
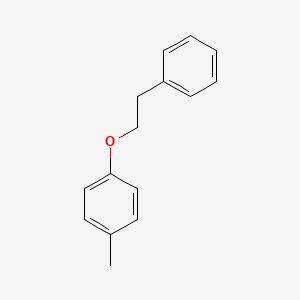

![2-{2-[(6-Bromopyridin-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14635022.png)
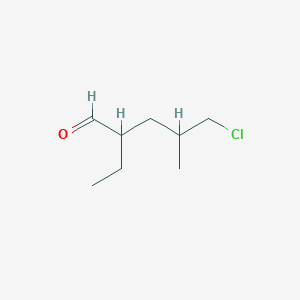
![1H-Benzimidazol-2-amine, N-[(4-methoxyphenyl)methylene]-](/img/structure/B14635037.png)
![2-{[(Propan-2-yl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14635043.png)
